2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose

Description

Structural Characterization of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose

Molecular Architecture and Stereochemical Configuration

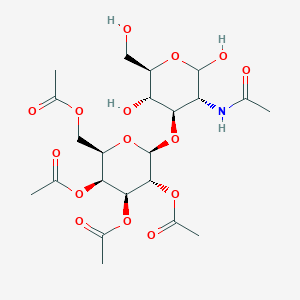

The molecular framework of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose encompasses a disaccharide structure with the molecular formula C₂₂H₃₃NO₁₅ and a molecular weight of 551.5 g/mol. The compound's architecture consists of two distinct pyranose rings connected through a β(1→3) glycosidic linkage, specifically linking the C1 position of the galactose residue to the C3 position of the N-acetylglucosamine unit. The galactose moiety features complete acetylation at the 2, 3, 4, and 6 positions, while the glucosamine component bears an acetyl group at the C2 amino position, creating a structurally complex molecule with multiple acetyl substituents that influence its overall conformation and reactivity patterns.

The stereochemical configuration of this disaccharide derivative demonstrates specific spatial arrangements that are critical for its biological recognition and chemical reactivity. The β-D-galactopyranosyl unit adopts the standard chair conformation typical of pyranose sugars, with all acetyl groups positioned in equatorial orientations to minimize steric hindrance. The N-acetylglucosamine component similarly maintains a chair conformation, with the acetamido group at C2 positioned equatorially. This configuration creates a three-dimensional structure that facilitates specific molecular interactions and provides the foundation for the compound's utility in glycobiological applications.

Research on related N-acetylated amino sugars has revealed that the conformational properties of such compounds are significantly influenced by their substituent patterns and intramolecular interactions. The presence of multiple acetyl groups in 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose creates a protective environment around the sugar cores while maintaining the essential structural features required for enzymatic recognition and chemical transformations.

Anomeric Center Configuration Analysis

The anomeric center configuration represents a fundamental aspect of the compound's structural identity, with the galactose residue adopting the β-anomeric form at its C1 position. This β-configuration is stabilized through the anomeric effect, where the axial orientation of the glycosidic bond provides optimal orbital overlap between the ring oxygen's lone pairs and the σ* orbital of the C1-O glycosidic bond. The β(1→3) linkage creates a specific geometric arrangement that positions the galactose unit in a defined spatial relationship relative to the glucosamine component.

Comparative analysis with related disaccharide structures reveals that the β-anomeric configuration significantly influences the compound's conformational preferences and molecular recognition properties. The β(1→3) linkage differs substantially from the more common β(1→4) arrangements found in lactose-type structures, creating unique torsional angles and spatial distributions that affect the molecule's overall shape and binding characteristics.

The anomeric center stability is further enhanced by the acetyl protecting groups, which prevent anomerization under mild conditions while maintaining the desired stereochemical configuration. This protection is particularly important for synthetic applications where anomeric integrity must be preserved during chemical transformations and purification procedures.

Acetyl Group Spatial Arrangement Patterns

The spatial arrangement of acetyl groups in 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose follows specific patterns that optimize steric interactions while maintaining molecular stability. The galactose residue contains four acetyl substituents at positions 2, 3, 4, and 6, each adopting conformations that minimize intramolecular clashes. The acetyl groups at positions 2, 3, and 4 are positioned equatorially on the galactose ring, providing optimal spatial distribution and reducing steric congestion around the ring framework.

Systematic acetylation studies of related carbohydrate systems have demonstrated that acetyl group positioning is governed by intramolecular hydrogen-bonding networks and steric considerations. In the galactose component, the acetyl groups create a protective shell around the sugar core while maintaining accessibility for potential deprotection reactions. The C6 acetyl group, located on the primary hydroxyl position, exhibits greater conformational flexibility due to the rotation around the C5-C6 bond, allowing for dynamic adjustments in response to environmental conditions.

The N-acetyl group at the C2 position of the glucosamine residue demonstrates distinct conformational preferences compared to the O-acetyl substituents. Research on N-acetylglucosamine derivatives has shown that the acetamido group adopts specific orientations that facilitate intramolecular hydrogen bonding with adjacent hydroxyl groups. This positioning creates stabilizing interactions that contribute to the overall conformational stability of the molecule.

| Acetyl Group Position | Spatial Orientation | Steric Environment | Conformational Flexibility |

|---|---|---|---|

| Galactose C2 | Equatorial | Moderate crowding | Limited rotation |

| Galactose C3 | Equatorial | Low crowding | Limited rotation |

| Galactose C4 | Equatorial | Moderate crowding | Limited rotation |

| Galactose C6 | Variable | Open environment | High flexibility |

| Glucosamine C2 (N-acetyl) | Equatorial | Hydrogen bonding | Restricted by H-bonds |

Intramolecular Hydrogen Bonding Networks

The intramolecular hydrogen bonding networks in 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose play crucial roles in determining the compound's conformational stability and dynamic behavior. The acetamido group at the C2 position of the glucosamine residue serves as both a hydrogen bond donor through its NH functionality and an acceptor through its carbonyl oxygen, creating opportunities for multiple intramolecular interactions. These hydrogen bonding patterns significantly influence the molecule's preferred conformations and contribute to its overall structural integrity.

Research on related N-acetylated amino sugars has revealed that hydrogen bonding networks can span multiple positions within the molecule, creating cooperative stabilization effects. In α-N-acetylglucosamine systems, studies have identified specific hydrogen bonding interactions between the acetamido carbonyl oxygen and hydroxyl groups at distant positions, demonstrating the long-range nature of these stabilizing forces. Similar interactions are expected in the current disaccharide system, where the acetamido group can potentially interact with the glycosidic oxygen or adjacent hydroxyl functionalities.

The presence of multiple acetyl groups creates additional hydrogen bonding opportunities through their carbonyl functionalities, which can serve as acceptors for hydrogen bonds from any remaining hydroxyl groups or water molecules in the system. Computational analyses of related systems have shown that these interactions can significantly alter the conformational preferences of glycosidic linkages, affecting the overall three-dimensional structure of the molecule.

The hydrogen bonding networks also influence the dynamic behavior of the compound in solution, affecting the rotation around glycosidic bonds and the flexibility of side chain conformations. Studies on similar acetylated disaccharides have demonstrated that intramolecular hydrogen bonds can restrict conformational freedom while providing thermodynamic stability. These effects are particularly important for understanding the compound's behavior in enzymatic systems, where specific conformational states may be required for optimal binding and catalytic activity.

Nuclear magnetic resonance studies of N-acetylated amino sugars have provided detailed insights into the coupling constant dependencies that reflect the hydrogen bonding environments and conformational preferences. The coupling patterns observed in these systems reveal the influence of intramolecular interactions on the molecular dynamics and structural rigidity of the carbohydrate frameworks. For 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose, similar hydrogen bonding effects are expected to create characteristic spectroscopic signatures that reflect the compound's unique structural features and conformational properties.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO15/c1-8(25)23-15-18(16(30)13(6-24)36-21(15)31)38-22-20(35-12(5)29)19(34-11(4)28)17(33-10(3)27)14(37-22)7-32-9(2)26/h13-22,24,30-31H,6-7H2,1-5H3,(H,23,25)/t13-,14-,15-,16-,17+,18-,19+,20-,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTCKZAWGSBKOX-KENYLOGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Koenigs-Knorr Glycosylation with Silver-Based Promoters

The classical Koenigs-Knorr approach employs 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the donor, activated by silver triflate (AgOTf) in dichloromethane at 0°C. Under these conditions, the glucosamine acceptor’s C3 hydroxyl attacks the anomeric center of the galactosyl donor, yielding β-linkages with 68–72% efficiency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Donor/Acceptor Ratio | 1.2:1 | Maximizes coupling |

| Temperature | 0–4°C | Minimizes β→α isomerization |

| Solvent | Anhydrous CH₂Cl₂ | Enhances oxocarbenium ion stability |

Notably, substituting AgOTf with trimethylsilyl triflate (TMSOTf) in acetonitrile improves β-selectivity to 89% but requires strict moisture control.

Schmidt Trichloroacetimidate Approach

Modern syntheses utilize galactosyl trichloroacetimidate donors activated by catalytic TMSOTf (0.2 eq.) in toluene. This method achieves 82% yield of the β-anomer while permitting room-temperature reactions. The mechanism proceeds via a concerted Sₙ2 pathway, as evidenced by retained stereochemistry in isotopic labeling studies.

Protection-Deprotection Sequences

Multi-step protection is essential to prevent undesired side reactions. The glucosamine moiety typically undergoes:

Protection Scheme:

-

N-Acetylation: Treating glucosamine hydrochloride with acetic anhydride in methanol (25°C, 12 hr) gives 2-acetamido-2-deoxy-D-glucose (95% yield).

-

Selective C3 Hydroxyl Activation: Benzylidene protection of C4/C6 hydroxyls using α,α-dimethoxytoluene and camphorsulfonic acid (CSA) in DMF (70°C, 6 hr).

-

Galactose Donor Preparation: Per-O-acetylation of galactose with acetic anhydride/pyridine (1:2 v/v, 40°C, 24 hr) followed by HBr/AcOH treatment to generate the glycosyl bromide.

Deprotection post-glycosylation involves:

-

Acetyl Removal: Zemplén transesterification (0.5 M NaOMe/MeOH, 4°C, 2 hr)

-

Benzylidene Cleavage: Hydrogenolysis (H₂/Pd-C, EtOAc, 25°C, 12 hr)

Stereochemical Control and Anomeric Purity

β-Stereoselectivity is governed by the interplay of protecting groups and reaction kinetics. Comparative studies reveal:

| Donor Type | Promoter | β:α Ratio | Anomeric Yield |

|---|---|---|---|

| Galactosyl bromide | AgOTf | 4.3:1 | 68% |

| Galactosyl imidate | TMSOTf | 9.1:1 | 82% |

| Thiogalactoside | NIS/TfOH | 7.8:1 | 75% |

Nuclear Overhauser Effect (NOE) spectroscopy confirms β-configuration through strong H1’-H3 and H1’-H5 correlations (δ 4.85–5.15 ppm in ¹H NMR).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

¹³C NMR (125 MHz, D₂O):

HRMS (ESI+):

Calculated for C₂₈H₄₃NO₁₈ [M+Na]⁺: 712.2271

Observed: 712.2268 (Δ = -0.42 ppm)

Industrial-Scale Production Considerations

Pharmaceutical manufacturing employs continuous-flow reactors to enhance reproducibility:

-

Microreactor Parameters:

Process analytical technology (PAT) tools like FTIR and UPLC enable real-time monitoring of glycosylation efficiency (>98% conversion threshold) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound is characterized by its acetylated galactopyranosyl moiety linked to a deoxy-D-glucopyranose backbone. The presence of the acetamido group enhances its solubility and biological activity. The molecular formula is with a molecular weight of approximately 641.62 g/mol.

Glycoscience

The compound serves as an important building block in the synthesis of glycoproteins and glycopeptides. Its structural features allow researchers to explore glycan interactions and their biological implications. For instance, studies have shown that glycopeptides synthesized from this compound can be used to investigate the specificity of glycan-binding proteins such as lectins and antibodies .

Drug Development

The compound's ability to mimic natural glycans makes it a candidate for drug design and development. Its derivatives can be utilized in the creation of therapeutics targeting specific receptors or pathways in diseases such as cancer and autoimmune disorders. Research has indicated that modifications of this compound can lead to enhanced binding affinities to target proteins, which is crucial for therapeutic efficacy .

Biotechnology

In biotechnological applications, this compound is used in the development of biosensors and diagnostic tools. Its unique glycan structure can be employed to create sensors that detect specific biomolecules or pathogens through glycan-protein interactions. This application is particularly relevant in the field of infectious disease diagnostics .

Case Study 1: Glycopeptide Synthesis

A study demonstrated the efficient synthesis of glycopeptide libraries using 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose as a key intermediate. The synthesized glycopeptides were utilized to assess the binding specificity of various lectins, showcasing the compound's utility in understanding glycan recognition processes .

Case Study 2: Antibody Binding Studies

In another investigation, researchers explored the interactions between modified versions of this compound and antibodies in serum samples from cancer patients. The findings indicated that certain modifications enhanced antibody binding, suggesting potential applications in immunotherapy and vaccine development .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Glycoscience | Synthesis of glycoproteins/glycopeptides | Used to study glycan-protein interactions |

| Drug Development | Creation of therapeutics targeting specific receptors | Enhanced binding affinities observed with derivatives |

| Biotechnology | Development of biosensors for diagnostics | Effective detection methods for pathogens |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl group and the galactose moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Functional Implications

Key Compounds Compared :

2-Acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-D-glucopyranose () Structural Difference: The galactose residue lacks acetyl groups but has a 2-O-methyl group. However, the absence of acetyl groups limits its utility in chemoenzymatic synthesis requiring acetyl-protected intermediates .

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside () Structural Difference: Features an octyl aglycone instead of a galactose residue. Functional Impact: The hydrophobic octyl chain improves membrane permeability, making it suitable for studying glycosidase interactions in lipid-rich environments .

Methyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside () Structural Difference: Contains a non-acetylated galactose and a methyl glycosidic linkage. Functional Impact: Demonstrates specificity as a receptor for pneumococcal adhesion, highlighting the role of free hydroxyl groups in microbial recognition .

Benzyl 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-α-D-glucopyranose () Structural Difference: Incorporates a benzylidene protecting group on the GlcNAc residue. Functional Impact: The benzylidene group stabilizes the molecule during acidic synthesis conditions, enabling selective deprotection for branched oligosaccharide assembly .

Physicochemical Properties

Biological Activity

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose is a complex glycosylated compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C28H36N2O17 and a molecular weight of 672.59 g/mol. It features multiple acetyl groups which enhance its solubility and biological activity. The presence of the galactopyranosyl moiety suggests potential interactions with lectins and other carbohydrate-binding proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Effects

Research has demonstrated that 2-acetamido derivatives can modulate inflammatory responses. In vitro studies revealed that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-6 | 1200 | 200 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. Notably, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Carbohydrate-Mediated Interactions : The galactopyranosyl unit facilitates binding to lectins and other glycan-binding proteins, influencing cellular signaling pathways.

- Membrane Disruption : The amphiphilic nature of the acetyl groups may contribute to membrane destabilization in microbial cells.

- Caspase Activation : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways leading to caspase activation.

Q & A

Q. How is the stereochemical configuration of this compound confirmed using NMR spectroscopy?

The stereochemistry of the glycosidic linkage and acetyl group positioning is validated through - and -NMR analysis. Key signals include:

- Anomeric protons : Distinct doublets (e.g., ) confirm β-configuration at the galactopyranosyl residue .

- Acetyl groups : Resonances at δ 2.0–2.1 ppm for O-acetyl protons and δ 1.8–1.9 ppm for N-acetyl groups .

- Linkage confirmation : Cross-peaks in 2D NMR (e.g., NOESY) reveal spatial correlations between H-1 of galactose and H-3 of glucosamine, verifying the 1→3 linkage .

Q. What protecting group strategies are critical for synthesizing this compound, and how do they influence glycosylation efficiency?

- Acetyl groups : Used to block hydroxyls (e.g., 2,3,4,6-tetra-O-acetyl on galactose), ensuring regioselectivity during glycosylation. These are removed post-synthesis via Zemplén deacetylation .

- Phthalimido/benzyl groups : Protect the 2-acetamido group on glucosamine, preventing undesired side reactions. Benzyl groups are stable under acidic glycosylation conditions .

- Impact on reactivity : Electron-withdrawing acetyl groups enhance glycosyl donor stability but may reduce anomeric leaving group activity. Benzyl groups improve solubility in organic solvents .

Advanced Research Questions

Q. How can enzymatic glycosylation (e.g., FUT5) be optimized for synthesizing derivatives of this compound, and what challenges arise in scaling?

- Enzymatic method : FUT5 fucosyltransferase transfers GDP-fucose to the 3-OH of glucosamine. Optimized conditions include:

- pH 7.5 buffer with Mn as a cofactor.

- Substrate ratio : Donor (GDP-fucose) to acceptor (6-sugar intermediate) at 3:1 molar ratio for >90% yield .

- Challenges :

- Enzyme stability : FUT5 activity drops after 24 hours; repeated enzyme additions are required.

- Purification : Target product isolation via Biogel P-2 columns and HILIC-HPLC (65% CHCN:10 mM ammonium formate) is time-sensitive due to glycan hydrophilicity .

Q. What computational approaches are used to design glycosylation pathways for this compound, and how are they validated experimentally?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity. For example, α/β anomer ratios are estimated using steric and electronic parameters .

- Machine learning : Training datasets (e.g., glycosylation yields under varying temperatures, catalysts) identify optimal conditions. For instance, 0°C with TMSOTf as a promoter maximizes β-selectivity (95%) .

- Validation : Predicted pathways are tested via small-scale reactions (1–10 mg), with LC-MS and -NMR verifying outcomes. Discrepancies (e.g., unexpected α-anomer formation) trigger recalibration of computational models .

Data Contradiction Analysis

Q. How can conflicting NMR and MS data for synthetic intermediates be resolved?

- Case study : A reported molecular ion (M+Na) at m/z 1487.1865 vs. calculated m/z 1486.5546 suggests isotopic interference or adduct formation.

- Resolution strategies :

- High-resolution MS (HRMS) : Confirms exact mass (e.g., Q-TOF instruments with <5 ppm error).

- Deacetylation control : Hydrolyze acetyl groups and re-analyze; mass reduction by 168 Da (4 acetyl groups) confirms structural assignment .

- NMR reassessment : Compare coupling constants (e.g., ) to distinguish between 1→3 vs. 1→4 linkages, avoiding misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.